molecular formula C5H12AsNO2S B10777049 S-(Dimethylarsenic)Cysteine

S-(Dimethylarsenic)Cysteine

Cat. No.: B10777049
M. Wt: 225.14 g/mol
InChI Key: UKLXSOVDMSQHMM-BYPYZUCNSA-N
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Description

S-(Dimethylarsenic)Cysteine: is an organic compound that belongs to the class of L-cysteine-S-conjugates. It is characterized by the presence of a dimethylarsenic group attached to the sulfur atom of cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Dimethylarsenic)Cysteine typically involves the alkylation of cysteine-containing peptides using dimethylarsenic compounds. One common method is the use of thianthenium salts as an alkyl source in a continuous flow reactor. This green strategy allows for the selective alkylation of cysteine-containing peptides under mild conditions without the need for light, metal catalysts, or oxidative reagents .

Industrial Production Methods

Industrial production of this compound can be achieved through the same alkylation process mentioned above. The use of microfluidics technology in continuous flow reactors can shorten reaction times and improve efficiency, thus reducing costs and energy consumption .

Chemical Reactions Analysis

Types of Reactions

S-(Dimethylarsenic)Cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(Dimethylarsenic)Cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(Dimethylarsenic)Cysteine involves its interaction with molecular targets such as enzymes and proteins. It can bind to thiol groups in proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(Dimethylarsenic)Cysteine is unique due to its combination of a cysteine backbone with a dimethylarsenic group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H12AsNO2S

Molecular Weight

225.14 g/mol

IUPAC Name

(2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid

InChI

InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

UKLXSOVDMSQHMM-BYPYZUCNSA-N

Isomeric SMILES

C[As](C)SC[C@@H](C(=O)O)N

Canonical SMILES

C[As](C)SCC(C(=O)O)N

Origin of Product

United States

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